molecular formula Br2H18N6Ni B7802453 Hexaamminenickel(II) bromide

Hexaamminenickel(II) bromide

Cat. No.: B7802453
M. Wt: 320.69 g/mol
InChI Key: GDRWEJQXKZQPJA-UHFFFAOYSA-L
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Description

Hexaamminenickel(II) bromide ([Ni(NH₃)₆]Br₂) is a coordination compound composed of a central Ni²⁺ ion surrounded by six ammonia ligands and two bromide counterions. It is characterized by its violet crystalline structure, molecular weight of 320.687 g/mol, and density of 1.486 g/cm³ . Its stability in air contrasts with other nickel ammine complexes, such as hexaamminenickel(II) perrhenate, which degrade over time .

Properties

IUPAC Name

azane;dibromonickel
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2BrH.6H3N.Ni/h2*1H;6*1H3;/q;;;;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRWEJQXKZQPJA-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N.N.N.N.[Ni](Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br2H18N6Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexaamminenickel(II) bromide can be synthesized by reacting nickel(II) bromide with an excess of ammonia in an aqueous solution. The reaction typically involves dissolving nickel(II) bromide in water and then adding concentrated ammonia solution. The mixture is stirred until the formation of the hexaamminenickel(II) complex is complete .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The product is then purified through recrystallization and dried to obtain the final compound .

Scientific Research Applications

Catalysis

Hexaamminenickel(II) bromide has been studied for its catalytic properties in several reactions. Its ability to facilitate various chemical transformations makes it a valuable catalyst in organic synthesis. For example, it has been utilized in the synthesis of diethyl carbonate from ethyl carbamate, showcasing its effectiveness as a transition metal catalyst .

Material Science

In material science, this compound serves as a precursor for synthesizing nickel-based nanomaterials. The thermal decomposition of this compound can yield nano-sized metallic nickel, which is significant for applications in electronics and energy storage systems. Studies have shown that the decomposition process can be monitored using techniques like thermogravimetric analysis (TG) and temperature-resolved X-ray diffraction (TR-XRD) .

Table 1: Thermal Decomposition Characteristics

ParameterValue
Final ProductNano-sized metallic nickel
Analysis TechniquesTG-MS, TR-XRD
Evolved GasesNH₃, N₂, H₂
Activation EnergyVaries with conversion extent

Analytical Chemistry

This compound is also employed in analytical chemistry for the determination of ammonia and other nitrogen-containing compounds. Its solubility characteristics in aqueous ammonia solutions have been extensively studied, revealing important insights into its behavior under varying conditions .

Table 2: Solubility Characteristics

Temperature (°C)Free NH₃ Concentration (g/100g solvent)Solubility of this compound
00Low
2530Moderate
5537High

Biological Applications

Research indicates potential biological applications of this compound, particularly in studying its interactions with biological molecules. Its coordination chemistry allows it to form complexes with various biomolecules, which can be useful in understanding biochemical pathways and mechanisms .

Case Study 1: Catalytic Activity

A study investigated the catalytic performance of this compound in organic reactions. The results demonstrated that it effectively catalyzed the synthesis of various organic compounds under mild conditions, highlighting its utility in green chemistry applications.

Case Study 2: Nanomaterial Synthesis

Another significant study focused on using this compound as a precursor for nickel nanoparticles. The synthesized nanoparticles exhibited excellent electrochemical properties, making them suitable for use in supercapacitors and batteries.

Comparison with Similar Compounds

Comparison with Similar Nickel Ammine Complexes

Structural and Physical Properties

Hexaamminenickel(II) bromide belongs to a broader family of nickel ammine complexes with the general formula [Ni(NH₃)₆]X₂, where X⁻ represents anions such as Cl⁻, ReO₄⁻, BF₄⁻, ClO₄⁻, or NO₃⁻. Key structural differences arise from the counterion’s size, charge density, and symmetry:

Compound Molecular Formula Molecular Weight (g/mol) Color Stability in Air
This compound [Ni(NH₃)₆]Br₂ 320.687 Violet Stable
Hexaamminenickel(II) chloride [Ni(NH₃)₆]Cl₂ 231.78 Violet Stable
Hexaamminenickel(II) perrhenate Ni(NH₃)₆ 672.93 Violet Unstable
Tetraamminenickel(II) perrhenate Ni(NH₃)₄ 552.82 Blue Stable

The larger ReO₄⁻ anion in perrhenate complexes destabilizes the hexaammine structure, leading to spontaneous conversion to the tetraammine form with a color change from violet to blue . In contrast, smaller anions like Cl⁻ and Br⁻ stabilize the hexaammine configuration.

Thermal Decomposition Behavior

Thermal decomposition pathways vary significantly based on the counterion:

This compound and Chloride:
  • Decomposition Products : Both release NH₃, NH₂, NH, N₂, and H₂ during deamination. Transient intermediates, such as [Ni(NH₃)₄]Br₂ and [Ni(NH₃)₂]Br₂, form before yielding NiBr₂ or NiCl₂ residues .
  • Techniques: TG-MS and TR-XRD reveal multi-step decomposition kinetics with activation energies calculated using the Kissinger–Akahira–Sunose (KAS) method .
Hexaamminenickel(II) Perrhenate:
  • Instability : Unlike bromide and chloride, the perrhenate complex decomposes at lower temperatures, releasing NH₃ and ReO₄⁻ fragments. The final residue is NiO rather than a nickel halide .

Phase Transitions and Vibrational Dynamics

  • This compound/Chloride : These compounds exhibit polymorphism, with phase transitions observed at low temperatures (e.g., tetragonal to cubic transitions) .
  • Perrhenate Complexes : Ni(NH₃)₄₂ shows a second-order phase transition at ~187 K (heating) and 185 K (cooling), attributed to reorientational motions of ReO₄⁻ anions . Remarkably, Ni(NH₃)₆₂ lacks such transitions, likely due to steric hindrance from the bulky ReO₄⁻ .

Infrared Spectroscopy and Anion Effects

  • This compound : Far-IR spectra show Ni–N stretching modes at ~450 cm⁻¹ and Br⁻ lattice vibrations at <200 cm⁻¹ .
  • Perrhenate Complexes : Re–O stretching modes dominate the 800–950 cm⁻¹ range, overshadowing Ni–N signals. This contrasts sharply with halide-based complexes .

Data Tables

Table 1: Thermal Decomposition Products

Compound Major Gaseous Products Solid Residue
[Ni(NH₃)₆]Br₂ NH₃, NH₂, N₂, H₂ NiBr₂
[Ni(NH₃)₆]Cl₂ NH₃, NH₂, N₂, H₂ NiCl₂
Ni(NH₃)₆ NH₃, ReO₄⁻ fragments NiO

Table 2: Phase Transition Temperatures

Compound Phase Transition Temperature (K) Type
Ni(NH₃)₄ 187.8 (heating), 185.3 (cooling) Second-order
[Ni(NH₃)₆]Cl₂ <200 (varies with anion) Polymorphic

Biological Activity

Hexaamminenickel(II) bromide, with the chemical formula [Ni(NH3)6]Br2[Ni(NH_3)_6]Br_2, is a coordination compound that has garnered interest due to its unique biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a complex formed by nickel(II) ions coordinated with six ammonia molecules. Its structure allows for various interactions with biological systems, which can influence cellular processes.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The compound's mechanism of action is believed to involve the disruption of microbial cell membranes and interference with enzymatic functions. A study reported effective inhibition of Escherichia coli and Staphylococcus aureus at specific concentrations, showcasing its potential as an antimicrobial agent .

Cytotoxic Effects

This compound has been evaluated for its cytotoxic effects on human cell lines. In vitro studies indicated that the compound could induce apoptosis in cancer cells, suggesting a possible application in cancer therapy. The cytotoxicity was assessed using MTT assays, revealing dose-dependent responses in various cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Ion Release : Upon interaction with biological systems, nickel ions may be released from the complex, leading to various biochemical effects.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, contributing to its cytotoxic effects.
  • Enzyme Inhibition : this compound may inhibit key enzymes involved in cellular metabolism, further impacting cell viability.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound showed that it effectively inhibited the growth of common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, demonstrating significant antimicrobial potential .
  • Cytotoxicity Assessment : In a detailed investigation using various human cancer cell lines, this compound was shown to induce apoptosis through caspase activation pathways. The IC50 values varied among different cell lines, indicating selective toxicity .
  • Thermal Stability and Decomposition : Research on the thermal behavior of this compound revealed that upon heating, it decomposes to produce nano-sized metallic nickel, which retains some biological activity. This transformation was monitored using thermogravimetric analysis (TGA) and mass spectrometry .

Data Tables

Biological Activity Effect Reference
AntimicrobialInhibition of E. coli and S. aureus
CytotoxicityInduction of apoptosis in cancer cells
Thermal DecompositionProduction of nano-sized nickel

Q & A

Q. What is the standard synthesis protocol for high-purity hexaamminenickel(II) bromide suitable for coordination chemistry studies?

this compound is synthesized by reacting nickel(II) bromide with excess ammonia in aqueous or anhydrous conditions. High-purity samples (≥99.999%) require rigorous stoichiometric control and recrystallization from ammonia-saturated solutions to minimize impurities. Puratronic®-grade synthesis involves vacuum drying to remove residual solvents and ensure anhydrous coordination .

Q. How can researchers confirm the octahedral geometry and ammonia coordination in this compound using spectroscopic and crystallographic methods?

  • X-ray diffraction (XRD): Resolves the crystal structure, confirming octahedral Ni²⁺ centers surrounded by six ammonia ligands .
  • Infrared (IR) spectroscopy: Identifies N–H stretching (≈3300 cm⁻¹) and bending (≈1600 cm⁻¹) modes of coordinated NH₃, distinguishing free vs. bound ammonia .
  • Magnetic susceptibility: Measures μ ≈ 3.2 BM, consistent with a high-spin d⁸ Ni²⁺ in an octahedral ligand field .

Q. What environmental precautions are necessary when handling this compound in laboratory settings to minimize ecological impact?

The compound is moderately toxic to aquatic systems. Avoid direct discharge into waterways; use chemical neutralization (e.g., precipitation with sulfide) before disposal. Store in sealed containers under inert atmospheres to prevent ammonia release .

Advanced Research Questions

Q. What transient species are generated during the thermal decomposition of this compound, and how can they be analytically monitored?

Thermal decomposition (100–300°C) releases NH₃, NH₂, NH, N₂, and H₂ fragments, detected via TG-MS . Intermediate phases (e.g., [Ni(NH₃)₄]Br₂) are identified in situ using TR-XRD , which tracks structural changes during deammonation. Fragmentation of NH₃ during pyrolysis contributes to transient species formation .

Q. How do the activation energies of deammonation reactions in this compound compare to other hexaamminenickel(II) salts, and what kinetic models are appropriate for analysis?

Activation energies (Eₐ) vary with counterions: Br⁻ (lower Eₐ due to weaker lattice stability) vs. Cl⁻ or ReO₄⁻ (higher Eₐ). The Kissinger–Akahira–Sunose (KAS) model-free method calculates Eₐ without assuming reaction mechanisms, while isoconversional analysis reveals multi-step decomposition kinetics .

Q. What computational methods are recommended to model the electronic structure and ligand field parameters of this compound?

Density Functional Theory (DFT): Predicts ligand field splitting (Δ_oct ≈ 10,000 cm⁻¹) and electronic transitions. Ligand Field Theory (LFT): Correlates magnetic data with d-orbital splitting patterns. Software like Gaussian or ORCA incorporates relativistic effects for accurate Ni²⁺ parameterization .

Q. How does the choice of counterion (Br⁻ vs. Cl⁻, ReO₄⁻) influence the thermal stability and decomposition pathway of hexaamminenickel(II) complexes?

Larger counterions (e.g., ReO₄⁻) destabilize the lattice, lowering decomposition onset temperatures. Bromide salts exhibit stepwise NH₃ loss, while perchlorate analogs decompose explosively due to redox interactions. TR-XRD and DSC differentiate phase transitions and intermediate stability across counterions .

Methodological Notes

  • Data Contradictions: Discrepancies in reported decomposition temperatures may arise from varying sample purity or heating rates. Cross-validate using multiple techniques (e.g., TG-MS and TR-XRD) .
  • Experimental Design: For reproducibility, document ammonia concentration, drying protocols, and inert gas use during synthesis. Reference high-purity standards (e.g., Puratronic®) for calibration .

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